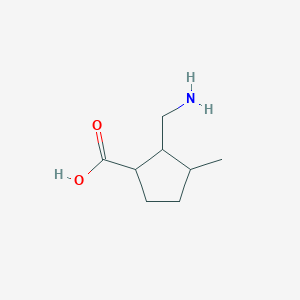

2-(Aminomethyl)-3-methylcyclopentane-1-carboxylic acid

CAS No.:

Cat. No.: VC17653114

Molecular Formula: C8H15NO2

Molecular Weight: 157.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H15NO2 |

|---|---|

| Molecular Weight | 157.21 g/mol |

| IUPAC Name | 2-(aminomethyl)-3-methylcyclopentane-1-carboxylic acid |

| Standard InChI | InChI=1S/C8H15NO2/c1-5-2-3-6(8(10)11)7(5)4-9/h5-7H,2-4,9H2,1H3,(H,10,11) |

| Standard InChI Key | YDGNDSXQTALTQR-UHFFFAOYSA-N |

| Canonical SMILES | CC1CCC(C1CN)C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s molecular formula is C₈H₁₅NO₂, with a molecular weight of 157.21 g/mol . Its IUPAC name, 2-(aminomethyl)-3-methylcyclopentane-1-carboxylic acid, precisely describes the spatial arrangement of functional groups:

-

A cyclopentane backbone

-

Carboxylic acid at position 1

-

Methyl group at position 3

-

Aminomethyl (-CH₂NH₂) group at position 2

Table 1: Key Physicochemical Properties

The stereochemistry remains unspecified in available literature, though enantiomeric purity likely influences biological activity, as observed in related compounds like (1S,3R)-1-amino-3-methylcyclopentane-1-carboxylic acid (PubChem CID 45089142) .

Synthesis and Structural Analogues

Synthetic Pathways

No explicit synthesis protocols exist for this specific compound, but related cyclopentane-carboxylic acids are typically synthesized through:

-

Ring-Closing Metathesis: Using Grubbs catalysts to form the cyclopentane ring from diene precursors .

-

Michael Addition: As demonstrated for cyclobutene-carboxylic acid derivatives, where amines add to α,β-unsaturated esters followed by cyclization .

-

Enantioselective Catalysis: Chiral catalysts like spirobisoxazoline-copper complexes induce asymmetry in cyclopentane formation .

For example, (1S,3R)-1-amino-3-methylcyclopentane-1-carboxylic acid (PubChem CID 45089142) is synthesized via Strecker reaction on a preformed cyclopentane ketone, followed by hydrolysis and resolution .

Structural Analogues and Bioactivity

Key analogues with documented pharmacological profiles include:

Table 2: Bioactive Cyclopentane-Carboxylic Acid Derivatives

In arginine vasopressin (AVP) analogues, substituting position 3 with 1-aminocyclopentane-1-carboxylic acid (Apc) abolished pressor and antidiuretic activity, while position 2 modifications retained antidiuretic potency with reduced side effects . This highlights the critical role of substituent positioning in receptor interactions.

Future Directions

Synthetic Challenges

-

Stereocontrol: Developing asymmetric catalysis methods for enantiopure synthesis.

-

Functionalization: Introducing fluorinated or aromatic groups to enhance blood-brain barrier penetration.

Therapeutic Exploration

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume